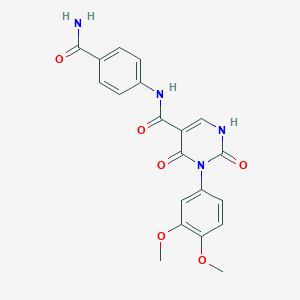
N-(2-bencilsufanietil)-4-oxo-3-prop-2-enil-2-sulfanilideno-1H-quinazolina-7-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H21N3O2S2 and its molecular weight is 411.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades anticancerígenas
El núcleo de quinazolina de este compuesto se ha investigado por su potencial como agente anticancerígeno. Los investigadores han explorado su capacidad para inhibir quinasas específicas involucradas en las vías de proliferación y supervivencia celular. Al dirigirse a estas quinasas, puede interrumpir el crecimiento y la metástasis de las células cancerosas .
Actividad antimicrobiana
El grupo sulfonamida en este compuesto sugiere posibles propiedades antimicrobianas. Las sulfas, que contienen un grupo sulfonamida similar, se han utilizado históricamente para tratar infecciones bacterianas. Investigar los efectos antibacterianos y antifúngicos de este compuesto podría proporcionar información valiosa .
Efectos anticonvulsivos
Los derivados del indol, incluidas las quinazolinas, han mostrado promesa como anticonvulsivos. Los investigadores han explorado su impacto en la excitabilidad neuronal y los canales iónicos. Investigar los efectos de nuestro compuesto en modelos de convulsiones podría revelar su potencial en el manejo de la epilepsia .
Potencial antidiabético
Los compuestos basados en indol se han estudiado por sus efectos antidiabéticos. Al modular las vías de señalización de insulina o el metabolismo de la glucosa, pueden contribuir al manejo de la diabetes. La estructura única de nuestro compuesto justifica la investigación en este contexto .
Propiedades antidepresivas
Los derivados del indol se han asociado con la modulación de la serotonina, lo que los hace relevantes en la investigación de la depresión. Investigar si nuestro compuesto afecta los receptores de serotonina o los niveles de neurotransmisores podría revelar su potencial antidepresivo .
Actividad antimalárica
Dado el andamiaje de quinazolina, es intrigante explorar los efectos antimaláricos de nuestro compuesto. La malaria sigue siendo un problema de salud mundial, y continuamente se buscan nuevos compuestos con actividad contra los parásitos de Plasmodium. La estructura de nuestro compuesto puede ofrecer una nueva vía para el desarrollo de fármacos .
Para obtener información más detallada, puede consultar el artículo de revisión sobre la síntesis de análogos de indol basados en sulfonamida biológicamente activos . Proporciona información sobre los métodos de síntesis y las actividades reportadas de compuestos relacionados.
Propiedades
Número CAS |
421590-88-7 |
|---|---|
Fórmula molecular |
C21H21N3O2S2 |
Peso molecular |
411.54 |
Nombre IUPAC |
N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H21N3O2S2/c1-2-11-24-20(26)17-9-8-16(13-18(17)23-21(24)27)19(25)22-10-12-28-14-15-6-4-3-5-7-15/h2-9,13H,1,10-12,14H2,(H,22,25)(H,23,27) |
Clave InChI |
QIHDROZZLFYNTD-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




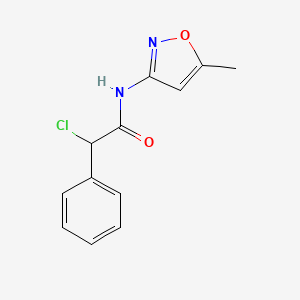
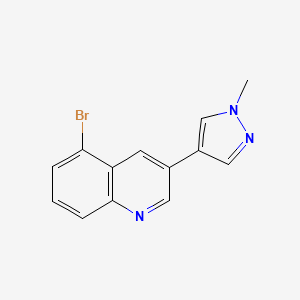

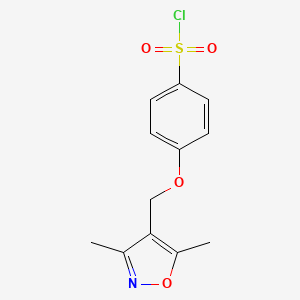
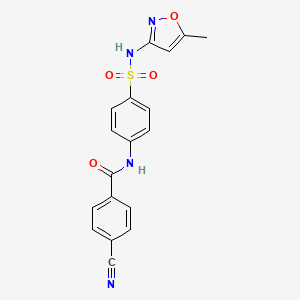
![2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2535949.png)
![4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2535950.png)
![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535952.png)

![8-(3,4-dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535954.png)
![3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B2535955.png)
